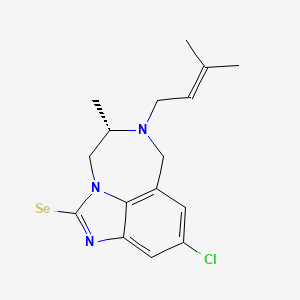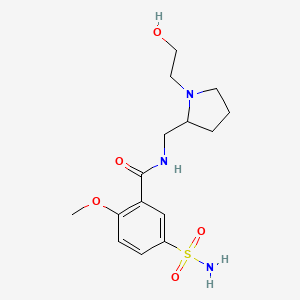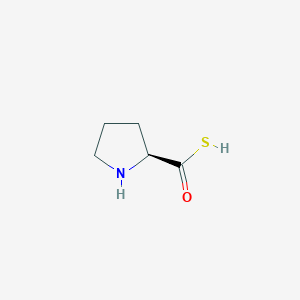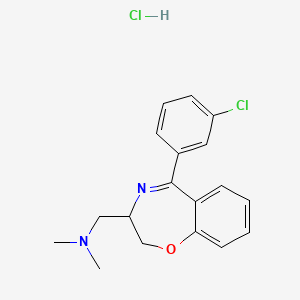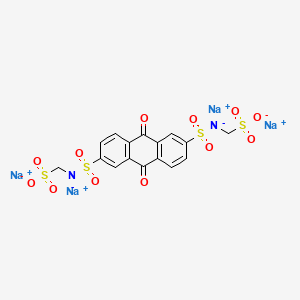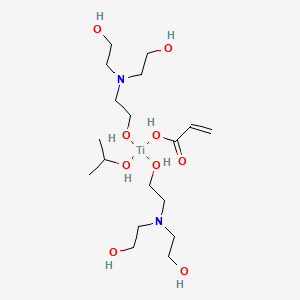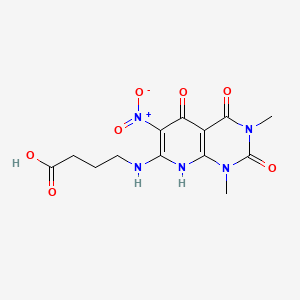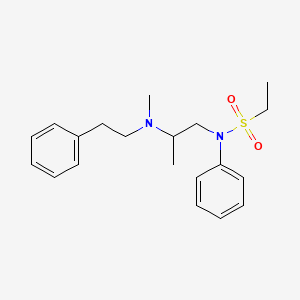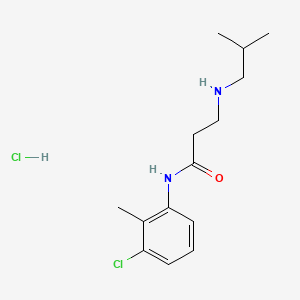![molecular formula C31H61NO7 B12704389 2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-19-5](/img/structure/B12704389.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’,2’‘-nitrilotris(ethanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid (commonly known as acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with octadecyl alcohol, and further polymerized with 2,2’,2’'-nitrilotris(ethanol). The resulting polymer exhibits characteristics that make it valuable in industrial and scientific applications.
准备方法
合成路线和反应条件
合成 2-丙烯酸,2-甲基-,十八烷基酯,与 2-丙烯酸聚合物涉及多个步骤:
酯化反应: 第一步涉及 2-丙烯酸和 2-甲基-2-丙烯酸与十八烷醇的酯化反应。此反应通常需要硫酸等酸催化剂,并在回流条件下进行,以确保完全转化。
聚合反应: 然后将酯化产物与 2,2’,2’'-三(羟乙基)胺进行聚合。此步骤通常涉及偶氮二异丁腈 (AIBN) 等自由基引发剂,并在受控温度条件下进行,以实现所需的聚合物链长和性能。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该工艺涉及:
本体聚合: 由于其效率,此方法更适合大规模生产。将单体和引发剂在本体中混合并在受控条件下聚合。
溶液聚合: 在此方法中,单体溶解在合适的溶剂中,然后在溶液中进行聚合。此方法允许更好地控制聚合物的分子量分布。
化学反应分析
反应类型
2-丙烯酸,2-甲基-,十八烷基酯,与 2-丙烯酸聚合物会发生各种化学反应,包括:
氧化反应: 该聚合物可以发生氧化反应,特别是在丙烯酸和甲基丙烯酸单元的不饱和部位。
取代反应: 聚合物中的酯基可以参与亲核取代反应,导致形成不同的衍生物。
水解反应: 聚合物中的酯键在酸性或碱性条件下可以水解,将聚合物分解成其单体单元。
常用试剂和条件
氧化反应: 常见的氧化剂包括高锰酸钾和过氧化氢。
取代反应: 胺和醇等亲核试剂用于取代反应。
水解反应: 采用酸性 (HCl) 或碱性 (NaOH) 条件进行水解。
主要产物
氧化反应: 聚合物的氧化衍生物。
取代反应: 取代的酯衍生物。
水解反应: 丙烯酸、甲基丙烯酸和十八烷醇的单体单元。
科学研究应用
2-丙烯酸,2-甲基-,十八烷基酯,与 2-丙烯酸聚合物在科学研究中具有多种应用:
化学: 用作合成各种功能性聚合物和共聚物的先驱体。
生物学: 用于开发用于药物递送和组织工程的生物相容材料。
医学: 用于配制控释药物递送系统。
工业: 由于其优异的成膜性能,应用于涂料、粘合剂和密封剂的生产。
作用机制
该聚合物的作用机制涉及其与各种分子靶点和途径的相互作用:
分子靶点: 该聚合物可以与细胞膜相互作用,增强治疗剂的递送。
途径参与: 该聚合物可以通过形成控制活性成分扩散速率的基质来调节药物的释放。
相似化合物的比较
类似化合物
十八烷基甲基丙烯酸酯: 结构相似,但缺少聚合的 2-丙烯酸单元。
丙烯酸硬脂基甲基丙烯酸酯聚合物: 与该聚合物相似,但具有不同的酯基。
独特性
2-丙烯酸,2-甲基-,十八烷基酯,与 2-丙烯酸聚合物由于其长烷基链和聚合的丙烯酸单元的组合而具有独特性,提供了疏水性和亲水性的平衡。这使其在需要控释和生物相容性的应用中特别有用。
属性
CAS 编号 |
167078-19-5 |
|---|---|
分子式 |
C31H61NO7 |
分子量 |
559.8 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h2,4-20H2,1,3H3;8-10H,1-6H2;2H,1H2,(H,4,5) |
InChI 键 |
IOHCPMDUVUSFNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)N(CCO)CCO |
相关CAS编号 |
167078-19-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




